molecular formula C9H10ClN3S B15276353 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B15276353
M. Wt: 227.71 g/mol
InChI Key: XTMRRFJRYAVJQD-UHFFFAOYSA-N
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Description

4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a thiophene moiety and a chlorine atom. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Chlorination: The final step involves the chlorination of the pyrazole ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: The compound can be utilized in the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: It can serve as a probe to study the biological pathways and molecular targets involved in various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, while the pyrazole ring can form coordination bonds with metal ions in enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-1-[2-(furan-3-yl)ethyl]-1H-pyrazol-3-amine: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and interactions with biological targets.

    4-chloro-1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine: Contains a pyridine ring, which can participate in different types of interactions compared to the thiophene ring.

Uniqueness

The presence of both the thiophene ring and the chlorine atom in 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine imparts unique chemical and biological properties to the compound. The thiophene ring enhances its electronic properties, while the chlorine atom increases its reactivity towards nucleophilic substitution reactions. These features make it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

4-Chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine (CAS No. 1342153-61-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure (C₉H₁₀ClN₃S), has shown potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₀ClN₃S
Molecular Weight227.71 g/mol
CAS Number1342153-61-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory pathways, with several studies showing that compounds containing pyrazole moieties can significantly reduce inflammation markers in cell models. For example, specific derivatives have been shown to inhibit NF-kB/AP-1 reporter activity, suggesting their role in modulating inflammatory responses .

Anticancer Activity

The anticancer properties of this compound are supported by evidence from various studies indicating its ability to induce apoptosis in cancer cells. The pyrazole scaffold is recognized for its effectiveness against multiple cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC-7721) cancer cells . The mechanisms involve the modulation of apoptotic pathways and the inhibition of tumor growth.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on novel pyrazole derivatives, the compound was tested alongside others for its antimicrobial properties. The results indicated that it exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory activity of various pyrazole derivatives, including our compound of interest. The study found that it effectively reduced inflammation in LPS-induced models by inhibiting key inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivityMIC values of 0.22 - 0.25 μg/mL against pathogens
Anti-inflammatoryInhibition of NF-kB/AP-1 reporter activity
Anticancer ActivityInduction of apoptosis in multiple cancer cell lines

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-chloro-1-(2-thiophen-3-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h2,4-6H,1,3H2,(H2,11,12)

InChI Key

XTMRRFJRYAVJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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